4-Nitrophenyl methacrylate

polymer crosslinking reactive copolymers thermosetting materials

Researchers requiring quantitative post-polymerization modification often face slow kinetics and difficult reaction monitoring with conventional phenyl methacrylates. 4-Nitrophenyl methacrylate (NPMA) solves this through its 4-nitro activated ester, enabling rapid aminolysis and release of chromophoric 4-nitrophenolate for real-time spectrophotometric tracking. • Achieves 82% gel yield within 5h at 110°C in epoxy crosslinking systems • Enables 10^5-fold catalytic rate enhancement on magnetic nanoparticle supports • Copolymer Tg tunable from ~95-105°C via NPMA:MMA ratio for tailored thermal decomposition profiles

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
CAS No. 16522-41-1
Cat. No. B095270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl methacrylate
CAS16522-41-1
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H9NO4/c1-7(2)10(12)15-9-5-3-8(4-6-9)11(13)14/h3-6H,1H2,2H3
InChIKeyNACSMDAZDYUKMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl Methacrylate: Reactive Ester Monomer


4-Nitrophenyl methacrylate (NPMA, CAS 16522-41-1) is a p-substituted phenyl methacrylate characterized by a 4-nitrophenyl ester moiety. This structure imparts a potent electron-withdrawing effect, making the ester group a highly reactive electrophile for nucleophilic substitution reactions, particularly aminolysis [1]. NPMA serves as a functional monomer in radical polymerizations, enabling the synthesis of poly(methacrylate) backbones bearing activated ester side chains that undergo facile post-polymerization modification [2]. Its ability to release the chromophoric 4-nitrophenolate anion upon substitution provides a convenient spectrophotometric handle for reaction monitoring and quantification of functional group conversion [3].

Activated ester Facile aminolysis via 4-nitrophenyl leaving group
Spectrophotometric handle Quantitative monitoring via 4-nitrophenolate release
Radical polymerization Reactive poly(methacrylate) backbone for post-modification

NPMA vs. Generic Phenyl Methacrylates


Generic phenyl methacrylates like phenyl methacrylate (PMA) and even closely related p-substituted analogs such as 4-chlorophenyl methacrylate (CPMA) lack the quantitative performance differentiation of NPMA in key application-driven metrics. The 4-nitro group is not merely an electron-withdrawing substituent; it fundamentally alters the reaction kinetics of both polymerization and post-polymerization modification. Direct substitution with PMA or CPMA leads to significantly slower crosslinking rates and lower functionalization capacities, impacting final material properties and process efficiency [1]. Furthermore, copolymerization behavior with common comonomers like MMA, styrene, and butyl methacrylate is not interchangeable, as evidenced by distinct reactivity ratios that dictate monomer sequence distribution and, consequently, the thermal and mechanical properties of the resulting copolymers [2].

NPMA (Target)
PMA / CPMA
4-NO₂ electron‑withdrawing group accelerates aminolysis
Weaker or no electron‑withdrawing effect; substitution kinetics may differ
Reported higher functionalization capacity
May show lower functional group loading
Distinct reactivity ratios with comonomers; tunable sequence
Copolymerization behavior may shift, altering thermal/mechanical properties

NPMA Quantitative Evidence


Superior Thermal Crosslinking Kinetics

In a direct comparative study of thermal self-crosslinking reactions, copolymers containing 4-nitrophenyl methacrylate (NPMA) displayed a significantly faster gel production rate than those containing 4-chlorophenyl methacrylate (CPMA) or phenyl methacrylate (PMA) when reacted with epoxy compounds. [1]

Crosslinking rate
Head-to-head
82% gel yield at 110°C/5h; rate order NPMA > CPMA > PMA
Supports thermoset process selection
Qualitative rate ranking from direct comparison
polymer crosslinking reactive copolymers thermosetting materials

High Functionalization Capacity

Poly(4-nitrophenyl methacrylate)-coated magnetic nanoparticles were shown to achieve a high degree of functionalization. Upon modification with amines, a loading of up to 3 mmol of functional groups per gram of composite was easily attained, as quantified by both colorimetric assay (4-nitrophenolate release) and elemental analysis. [1]

Functional group loading
Reported
Up to 3 mmol/g amine‑functionalized composite
Supports high‑density surface functionalization
Quantified by colorimetric and elemental analysis
magnetic nanoparticles surface functionalization catalyst supports

Magnetic Catalyst for Organophosphate Hydrolysis

Imidazole-functionalized magnetic nanoparticles prepared from a poly(NPMA) reactive ester coating demonstrated remarkable catalytic activity. These nanoparticles accelerated the hydrolysis of a model organophosphate by a factor of approximately 10^5 compared to the spontaneous background hydrolysis rate. [1]

Catalytic rate enhancement
Reported
~10⁵-fold vs spontaneous hydrolysis
Supports catalytic reactivity evaluation
Imidazole‑modified magnetic nanoparticles; model organophosphate
catalysis organophosphate hydrolysis magnetic recovery

Copolymer Sequence Control

The free-radical copolymerization behavior of NPMA with methyl methacrylate (MMA) yields reactivity ratio products (r_NPMA * r_MMA) in the range of 0.73–0.80, indicating a tendency toward random copolymer formation. [1] In contrast, copolymerization of NPMA with styrene (STY) results in different reactivity ratios (r_NPMA = 0.42, r_STY = 0.37), demonstrating that the choice of comonomer significantly alters monomer incorporation and sequence distribution. [2]

Reactivity ratios
Context‑dependent
rNPMA·rMMA = 0.73–0.80; rNPMA=0.42, rSTY=0.37
Supports copolymer composition prediction
Values depend on comonomer and polymerization conditions
copolymerization reactivity ratios polymer architecture

Thermal Stability and Tg Enhancement

Thermogravimetric analysis (TGA) of NPMA-containing copolymers reveals that thermal stability improves with increasing NPMA content, as evidenced by a rise in the glass transition temperature (Tg). For example, poly(NPMA-co-BMA) exhibits a Tg of 103.6°C, which is lower than that of the pure poly(NPMA) homopolymer, indicating that NPMA incorporation elevates thermal resistance. [1]

Glass transition (Tg)
Class‑level
poly(NPMA‑co‑BMA) Tg = 103.6°C; increases with NPMA content
Supports thermal property tuning
Class‑level inference; verify with specific copolymer composition
thermal analysis polymer stability glass transition

NPMA Application Scenarios


Functional Polymer Brushes and Coatings

The activated ester functionality of NPMA makes it an ideal monomer for synthesizing reactive polymer brushes and coatings. The monomer can be polymerized using controlled radical techniques like ATRP or RAFT to create well-defined poly(NPMA) backbones. The resulting polymer chains bearing pendant 4-nitrophenyl ester groups serve as a universal platform for subsequent quantitative modification with amine-containing ligands, dyes, or biomolecules. The release of 4-nitrophenolate enables easy monitoring of the modification reaction, a distinct advantage over non-chromophoric activated esters [1].

Magnetic Nanoparticles for Catalysis & Separation

As demonstrated by Campedelli et al. (2019), the direct polymerization of NPMA on magnetic nanoparticle surfaces yields a reactive polymer shell with a high density of 4-nitrophenyl ester groups. This platform can be readily modified with amines to produce stable amide linkages without introducing pH-dependent moieties. The resulting functionalized MNPs, exemplified by imidazole-coated catalysts, exhibit exceptional catalytic activity (10^5-fold rate enhancement) and are easily recovered via magnetic separation for multiple reuse cycles [1]. This approach is directly applicable to creating tailored supports for enzyme immobilization, affinity chromatography, and recoverable catalysts.

Fast-Curing Thermoset Resins and Adhesives

Copolymers of NPMA and glycidyl methacrylate (GMA) offer a kinetic advantage in thermal crosslinking reactions. The study by Nishikubo et al. (1989) shows that NPMA-containing copolymers crosslink more rapidly with polyfunctional epoxides than their CPMA or PMA counterparts [1]. This accelerated gelation can be exploited in the formulation of fast-curing adhesives, coatings, and composite matrices where reduced processing time is a key economic driver. The ability to achieve 82% gel yield within 5 hours at 110°C under catalytic conditions highlights the practical viability of NPMA-based thermosets [1].

Tunable Thermal Properties for Electronics

The thermal decomposition of NPMA copolymers occurs in a defined temperature range (e.g., 175°C–535°C for NPMA-MMA copolymers) [1], and the glass transition temperature can be systematically tuned by varying the NPMA content [2]. This thermal tunability is particularly relevant for applications in multilayer ceramic capacitors and other electronic components where the precise thermal decomposition profile of a polymeric binder during sintering is critical for achieving defect-free ceramic layers. The ability to increase Tg and thermal stability with NPMA content provides a handle for designing binders that withstand higher processing temperatures before cleanly decomposing.

Application
Selection Property
Validation Focus
Functional polymer brushes & coatings
Activated ester for aminolysis
Spectrophotometric monitoring of modification
Magnetic nanoparticle catalysts & separation
High‑density reactive ester shell
Catalytic activity and magnetic recoverability
Fast‑curing thermoset resins & adhesives
Accelerated crosslinking kinetics
Gel yield and processing time reduction
Tunable thermal properties for electronics
Adjustable Tg by NPMA incorporation
Thermal decomposition profile for binder burnout

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